molecular formula C12H18N2O4 B14876669 N-(2,2-diethoxyethyl)-2-nitroaniline

N-(2,2-diethoxyethyl)-2-nitroaniline

Cat. No.: B14876669
M. Wt: 254.28 g/mol
InChI Key: AHOMOWWOOOINPW-UHFFFAOYSA-N
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Description

N-(2,2-diethoxyethyl)-2-nitroaniline is an organic compound that features a nitro group attached to an aniline ring, with a diethoxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-diethoxyethyl)-2-nitroaniline typically involves the reaction of 2-nitroaniline with 2,2-diethoxyethanol under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-diethoxyethyl)-2-nitroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,2-diethoxyethyl)-2-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,2-diethoxyethyl)-2-nitroaniline involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diethoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets .

Comparison with Similar Compounds

Similar Compounds

    N-(2,2-diethoxyethyl)-2-aminobenzene: Similar structure but with an amino group instead of a nitro group.

    N-(2,2-diethoxyethyl)-2-nitrobenzamide: Contains a benzamide group instead of an aniline group.

    N-(2,2-diethoxyethyl)-2-nitrophenol: Features a phenol group instead of an aniline group.

Uniqueness

N-(2,2-diethoxyethyl)-2-nitroaniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the nitro and diethoxyethyl groups allows for a wide range of chemical modifications and applications .

Properties

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

IUPAC Name

N-(2,2-diethoxyethyl)-2-nitroaniline

InChI

InChI=1S/C12H18N2O4/c1-3-17-12(18-4-2)9-13-10-7-5-6-8-11(10)14(15)16/h5-8,12-13H,3-4,9H2,1-2H3

InChI Key

AHOMOWWOOOINPW-UHFFFAOYSA-N

Canonical SMILES

CCOC(CNC1=CC=CC=C1[N+](=O)[O-])OCC

Origin of Product

United States

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